molecular formula C9H7BrOS B1288876 (5-Bromo-benzo[b]thiophen-2-yl)-methanol CAS No. 13771-72-7

(5-Bromo-benzo[b]thiophen-2-yl)-methanol

Cat. No. B1288876
CAS RN: 13771-72-7
M. Wt: 243.12 g/mol
InChI Key: KAKXAXVTXCGICU-UHFFFAOYSA-N
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Description

“(5-Bromo-benzo[b]thiophen-2-yl)-methanol” is a chemical compound with the molecular formula C15H10BrFOS and a molecular weight of 337.21 . It is also known by its IUPAC name, benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.597±0.06 g/cm3 . Its boiling point is predicted to be 458.7±40.0°C . The compound is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including (5-Bromo-benzo[b]thiophen-2-yl)-methanol, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

(5-Bromo-benzo[b]thiophen-2-yl)-methanol is used as a reactant in the synthesis of phosphorescent sensor for quantification of copper (II) ion .

Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases

This compound is also used in the preparation of CYP11B1 inhibitors for the treatment of cortisol dependent diseases .

Suzuki-Miyaura Cross-Coupling Reactions

(5-Bromo-benzo[b]thiophen-2-yl)-methanol is used in Suzuki-Miyaura cross-coupling reactions .

Fluorescence Quantum Yield

The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .

Synthesis of PDE4 Inhibitors

This compound is involved in the synthesis of PDE4 inhibitors . PDE4 inhibitors are a class of medication that are commonly used to treat inflammatory diseases such as chronic obstructive pulmonary disease, asthma, and psoriasis .

Chemoselective Modification of Oncolytic Adenovirus

It is used in the chemoselective modification of oncolytic adenovirus . Oncolytic adenoviruses are genetically engineered viruses that selectively replicate in and kill cancer cells .

UV Promoted Phenanthridine Syntheses

This compound is used in UV promoted phenanthridine syntheses . Phenanthridine is a polycyclic aromatic hydrocarbon that is used in the synthesis of a variety of chemical compounds .

Manufacturing of Dyes

Thiophene derivatives, including (5-Bromo-benzo[b]thiophen-2-yl)-methanol, are used in the manufacturing of dyes such as thioindigo .

Pharmaceutical Drugs

It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .

Therapeutic Importance

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKXAXVTXCGICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292744
Record name 5-Bromobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-benzo[b]thiophen-2-yl)-methanol

CAS RN

13771-72-7
Record name 5-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13771-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-benzo[b]thiophene-2-carboxylic acid (21.2 g, 82.5 mmol) in THF (150 mL). Cool to 0° C. with an ice bath. Add 2M BH3 dimethyl sulfide complex in THF (82.5 mL). Stir to room temperature over 2 hours. Quench by careful addition of water. Partition between ether and saturated NaHCO3, wash with water, brine, dry, and concentrate. Purify via column chromatography eluting with 3:1 hexanes:ethyl acetate to afford a white solid (10.3 g): 1H NMR (CDCl3) δ 7.87 (m, 1H), 7.67 (d, 1H), 7.41 (dd, 1H), 7.15 (m, 1H), 4.94 (d, 2H), 1.91 (t, 1H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Two

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